(2R)-2-Amino-2-(oxolan-3-yl)acetic acid, also known as a chiral amino acid derivative, is characterized by the presence of an amino group, a carboxyl group, and a unique oxolan ring structure attached to the alpha carbon. This compound is significant in various chemical and biological applications, particularly in the synthesis of pharmaceuticals and as a building block in organic chemistry. It is classified under amino acids, specifically as a non-proteinogenic amino acid due to its unique structural features that differ from standard amino acids found in proteins.
Methods of Synthesis:
The synthesis of (2R)-2-Amino-2-(oxolan-3-yl)acetic acid typically involves several key steps:
These synthetic routes are crucial for producing the compound in a laboratory setting, allowing for further exploration of its properties and applications.
Structure:
The molecular formula for (2R)-2-Amino-2-(oxolan-3-yl)acetic acid is . The compound features:
Data:
The structure can be represented using various chemical notation systems:
N[C@H](C(=O)O)C1CCOC1InChI=1S/C7H13NO3/c8-6(7(9)10)5-4-1-2-3-11-5/h5H,1-4,8H2,(H,9,10)/t5-/m0/s1This structural information is essential for understanding the compound's reactivity and potential interactions in biological systems.
Reactions:
(2R)-2-Amino-2-(oxolan-3-yl)acetic acid can undergo various chemical reactions typical of amino acids:
These reactions highlight the versatility of (2R)-2-Amino-2-(oxolan-3-yl)acetic acid in synthetic organic chemistry.
Process:
The mechanism of action for (2R)-2-Amino-2-(oxolan-3-yl)acetic acid primarily revolves around its interactions at the molecular level within biological systems. As an amino acid derivative, it may:
Data:
Research suggests that compounds similar to (2R)-2-Amino-2-(oxolan-3-yl)acetic acid exhibit modulatory effects on neurotransmitter receptors, indicating potential applications in neuropharmacology.
Physical Properties:
(2R)-2-Amino-2-(oxolan-3-yl)acetic acid typically appears as a white crystalline solid. Its melting point and solubility characteristics are influenced by the presence of functional groups:
Chemical Properties:
The compound exhibits standard chemical behavior associated with amino acids:
These properties are critical for predicting behavior in biological systems and during synthetic processes.
Scientific Uses:
(2R)-2-Amino-2-(oxolan-3-yl)acetic acid has several applications across various fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: